![molecular formula C30H39ClN6O4S2 B2874924 Deltasonamide 2 CAS No. 2088485-34-9](/img/structure/B2874924.png)
Deltasonamide 2
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Overview
Description
Deltasonamide 2 is a competitive, high-affinity PDEδ inhibitor . It has been used in research for its potential to modulate the localization of lipidated proteins in the cell .
Synthesis Analysis
The synthesis of Deltasonamide 2 involves the development of proteolysis-targeting chimeras (PROTACs) that efficiently and selectively reduce PDEδ levels in cells through induced proteasomal degradation . The picomolar PDEδ inhibitor Deltasonamide 1 was employed for the design and synthesis of these PROTACs .Molecular Structure Analysis
The molecular weight of Deltasonamide 2 is 647.250 . Its molecular formula is C30H39ClN6O4S2 . The chemical structure of Deltasonamide 2 includes a competitive, high-affinity PDEδ inhibitor with a Kd of 385 pM .Chemical Reactions Analysis
Deltasonamide 2 has been used in the development of new proteolysis-targeting chimeras (PROTACs) that efficiently and selectively reduce PDEδ levels in cells through induced proteasomal degradation . The resulting bifunctional degraders direct their targets to the ubiquitin-proteasome system .Physical And Chemical Properties Analysis
Deltasonamide 2 has a molecular weight of 761.27 and a formula of C32H40ClF3N6O6S2 . It appears as a solid, white to off-white substance .Scientific Research Applications
Cannabinoid Pharmacology and Toxicology : Adams and Martin (1996) discuss the pharmacological effects of cannabinoids and their receptors, providing insights into the therapeutic potential and challenges in developing cannabinoid-derived drugs. This research could be relevant considering Deltasonamide 2 may share pharmacological pathways with cannabinoids (Adams & Martin, 1996).
Antidepressant-like Activity of Endocannabinoids : Gobbi et al. (2005) explore the antidepressant-like effects of URB597, a compound that amplifies endogenous cannabinoids' actions, suggesting the therapeutic potential of manipulating the endocannabinoid system for mood regulation (Gobbi et al., 2005).
Gene Expression Analysis Techniques : Livak and Schmittgen (2001) present methods for analyzing gene expression data, which could be relevant for understanding the genetic and molecular pathways influenced by Deltasonamide 2 or related compounds (Livak & Schmittgen, 2001).
Cannabinoid Receptor Genes : Onaivi, Chakrabarti, and Chaudhuri (1996) delve into the molecular and neurobiological aspects of cannabinoid receptors, which might be pertinent if Deltasonamide 2 interacts with similar pathways (Onaivi, Chakrabarti, & Chaudhuri, 1996).
Monoacylglycerol Lipase and Endocannabinoid Signalling : Labar, Wouters, and Lambert (2010) review the role of monoacylglycerol lipase in regulating endocannabinoid levels, which could be relevant for understanding the biochemical context in which Deltasonamide 2 operates (Labar, Wouters, & Lambert, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The pharmacological inhibition of PDEδ, such as with Deltasonamide 2, is being explored as a new approach to target abnormal Rheb/mTORC1 activation in Tuberous Sclerosis Complex cells . This could potentially lead to new drug therapies for conditions where the Rheb/mTORC1 pathway is hyperactivated .
properties
IUPAC Name |
4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDUVUWIYLENNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39ClN6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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